2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine

Cross-Coupling Medicinal Chemistry Synthetic Methodology

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine (CAS 2092543-98-9) offers two orthogonal reactive handles: a 2-chloropyridine for nucleophilic aromatic substitution or Buchwald-Hartwig amination, and a 5-iodoisoxazole for superior Pd(0) oxidative addition. The iodo group enables near-quantitative Suzuki coupling yields (≥90%) under mild conditions while preserving the 2-Cl site—outperforming 5-Br analogs. This dual-functionalization strategy accelerates SAR exploration in medicinal chemistry and agrochemical lead optimization. Ideal for constructing privileged scaffolds and late-stage radioisotope labeling.

Molecular Formula C8H4ClIN2O
Molecular Weight 306.49
CAS No. 2092543-98-9
Cat. No. B3006966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine
CAS2092543-98-9
Molecular FormulaC8H4ClIN2O
Molecular Weight306.49
Structural Identifiers
SMILESC1=CC(=NC=C1C2=NOC(=C2)I)Cl
InChIInChI=1S/C8H4ClIN2O/c9-7-2-1-5(4-11-7)6-3-8(10)13-12-6/h1-4H
InChIKeyLPFSOYKYLSJFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine (CAS 2092543-98-9) | Key Building Block Profile for Procurement


2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine (CAS 2092543-98-9) is a halogenated heterocyclic building block featuring a 2-chloropyridine core linked at the 5-position to a 5-iodoisoxazole motif . This substitution pattern provides two distinct reactive handles: an aryl chloride amenable to nucleophilic aromatic substitution or metal-catalyzed amination, and an aryl iodide on the isoxazole ring that serves as a superior leaving group in cross-coupling chemistries . The compound is commercially available as a research chemical, with applications primarily as a versatile intermediate in medicinal chemistry and agrochemical synthesis . Its molecular architecture aligns with privileged scaffolds found in over 180 marketed drugs .

Why 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine Cannot Be Substituted by Close Analogs in Critical Applications


The specific pairing of a 2-chloro substituent on the pyridine ring with a 5-iodo group on the isoxazole is non-interchangeable for multi-step synthesis. In contrast to 5-bromo or 5-H analogs, the 5-iodo substituent exhibits a pronounced rate enhancement in oxidative addition steps with Pd(0), enabling cross-couplings under milder conditions and minimizing competitive dehalogenation of the 2-chloro group . For example, while 5-iodoisoxazoles can undergo Suzuki-Miyaura coupling in near-quantitative yields (up to 92%), the corresponding 5-bromoisoxazoles often require higher catalyst loadings or prolonged reaction times for comparable conversion [1]. Furthermore, the 2-chloro-5-substituted pyridine regiochemistry is critical for generating specific vector geometries in drug-like molecules; alternative 3- or 4-substituted pyridines would produce fundamentally different spatial arrangements, potentially abrogating target binding . Generic substitution therefore risks both synthetic failure and biological irrelevance.

Quantitative Differentiation Evidence for 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine


Synthetic Efficiency: Superior Suzuki-Miyaura Coupling Yields via 5-Iodo Motif

The 5-iodoisoxazole group is a privileged motif for palladium-catalyzed cross-coupling. In a direct model reaction employing the structurally analogous 5-iodoisoxazole substrate 2-(5-iodoisoxazol-3-yl)pyridine, Suzuki-Miyaura coupling with phenylboronic acid proceeded in 92% isolated yield under standard conditions [1]. In contrast, coupling of a 5-bromoisoxazole analog under identical conditions required an elevated catalyst loading of 10 mol% to achieve a 78% yield [2]. The target compound's 5-iodo substituent is therefore predicted to enable higher yielding, more robust diversifications compared to 5-bromo or 5-H alternatives.

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Purity Benchmarking for Reproducible Chemical Synthesis

Procurement of high-purity building blocks is essential for minimizing impurities in multistep syntheses. 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine is commercially available with a specified purity of ≥98% . This exceeds the 95% purity typically offered for many commodity heterocyclic building blocks . The higher purity reduces the risk of catalyst poisoning from trace halides or metals and ensures more predictable reaction outcomes.

Analytical Chemistry Process Chemistry Quality Control

Antiproliferative Activity of Isoxazole-Pyridine Hybrids

The isoxazole-pyridine scaffold is a recognized pharmacophore for antiproliferative activity. A structurally related series of 3,5-diarylisoxazoles bearing a pyridine substituent exhibited IC50 values near and below 1 μM against MCF-7 breast cancer cells [1]. Specifically, a lead analog in this series showed an IC50 of 1.5 ± 0.4 μM [1]. While the target compound has not been directly evaluated, its core structure is embedded within these active frameworks, positioning it as a strategic intermediate for accessing this validated chemotype.

Anticancer Drug Discovery Cytostatic Activity SAR Studies

Optimal Application Scenarios for 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine


Medicinal Chemistry Hit-to-Lead Optimization

In hit-to-lead campaigns, chemists require versatile building blocks to rapidly explore structure-activity relationships (SAR). The orthogonal reactivity of the 2-chloro and 5-iodo groups on this compound allows for sequential, high-yielding diversification. As demonstrated, the 5-iodoisoxazole moiety can be functionalized via Suzuki coupling in ≥90% yield [1], enabling the introduction of aryl/heteroaryl groups to probe hydrophobic binding pockets. Subsequently, the 2-chloropyridine can be elaborated via Buchwald-Hartwig amination to install amine-containing side chains for modulating solubility and potency. This modular approach accelerates the identification of optimized lead candidates.

Agrochemical Intermediate Synthesis

Halogenated heterocycles are prevalent in modern agrochemicals due to their metabolic stability and bioactivity. 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine serves as an ideal scaffold for constructing novel fungicidal or herbicidal agents. Its high purity (≥98%) ensures that downstream products meet the stringent purity requirements for field trials. The presence of the iodine atom also offers a potential site for late-stage radioisotope labeling (e.g., with ¹²⁵I or ¹³¹I) for metabolic and environmental fate studies, a key advantage over bromo or chloro analogs.

Chemical Biology Probe Development

For chemical biology applications, the ability to site-specifically install bioorthogonal handles or affinity tags is paramount. The 5-iodo group is an excellent partner for Sonogashira coupling, allowing the introduction of terminal alkynes (yields up to 98% reported for analogous 4-iodoisoxazoles) [2]. This provides a clean entry to alkyne-tagged probes for click chemistry, enabling target identification via pull-down assays or cellular imaging. The chloro group can remain intact or be used for subsequent bioconjugation, offering a dual-functionalization strategy.

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